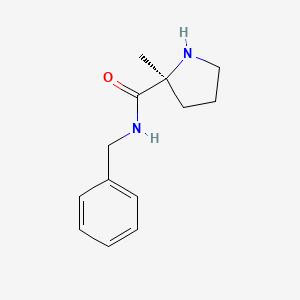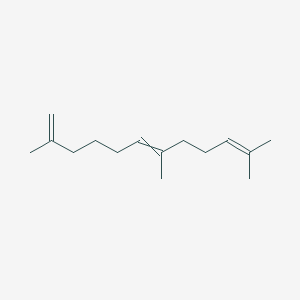
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- is a compound that belongs to the class of thioureas Thioureas are organic compounds containing a thiocarbonyl group attached to two amine groups This specific compound features a 9-ethyl-9H-carbazol-3-yl group and a methyl group attached to the nitrogen atoms of the thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- typically involves the reaction of 9-ethyl-9H-carbazole-3-amine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(2-furoyl): Similar structure but with a furoyl group instead of a methyl group.
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-(2-pyridyl): Contains a pyridyl group instead of a methyl group.
Uniqueness
Thiourea, N-(9-ethyl-9H-carbazol-3-yl)-N’-methyl- is unique due to its specific combination of the 9-ethyl-9H-carbazol-3-yl group and the methyl group
Eigenschaften
CAS-Nummer |
507245-65-0 |
|---|---|
Molekularformel |
C16H17N3S |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-(9-ethylcarbazol-3-yl)-3-methylthiourea |
InChI |
InChI=1S/C16H17N3S/c1-3-19-14-7-5-4-6-12(14)13-10-11(8-9-15(13)19)18-16(20)17-2/h4-10H,3H2,1-2H3,(H2,17,18,20) |
InChI-Schlüssel |
VMKDTHHSOXEEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)NC(=S)NC)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
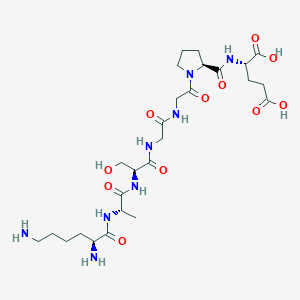


![1-[2-Deoxy-3-O-(prop-2-en-1-yl)-beta-D-erythro-pentodialdo-1,4-furanosyl]-5-methyl-3-(prop-2-en-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B14246835.png)
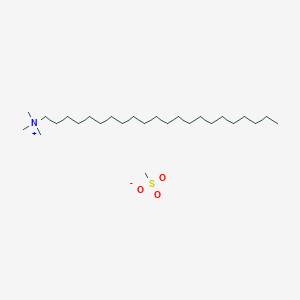
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
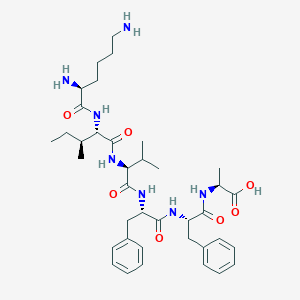
![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)
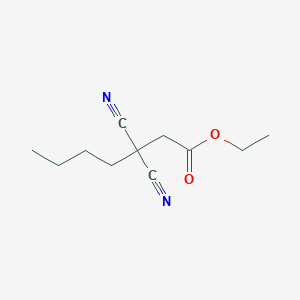
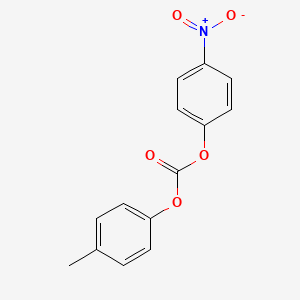
![N-[2-Hydroxy-3-(undecyloxy)propyl]-L-tryptophan](/img/structure/B14246877.png)
